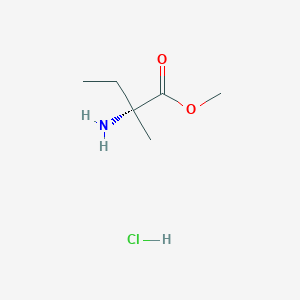

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a chiral amino acid derivative. It is commonly used in the synthesis of peptides and other organic compounds due to its unique structural properties. The compound is characterized by the presence of an amino group, a methyl group, and a butyric acid ester, making it a versatile building block in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride typically involves the esterification of ®-2-Amino-2-methyl-butyric acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the removal of impurities and the recovery of solvents to ensure cost-effectiveness and environmental sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride serves as a chiral building block for synthesizing peptides. Its incorporation into peptide chains can influence the biological activity and stability of the resulting compounds. Researchers have utilized it to create peptides with potential therapeutic effects, including those targeting neurological disorders.

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in developing novel bioactive compounds. Studies have shown promising results regarding its anticonvulsant and anti-inflammatory properties. For instance, derivatives synthesized from this compound have demonstrated neuroprotective effects, indicating its potential for treating conditions like epilepsy and neurodegenerative diseases .

Neurobiology

Research has highlighted the compound's role in neurotransmission modulation. It has been studied for its neuroprotective capabilities against oxidative stress and excitotoxicity, suggesting applications in treating various neurological disorders.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated significant cell viability improvement compared to untreated controls, supporting its potential use in neuroprotective therapies.

Case Study 2: Anticonvulsant Activity

Another investigation assessed the anticonvulsant properties of synthesized peptides containing this compound. The study found that certain derivatives exhibited reduced seizure activity in animal models, highlighting the compound's therapeutic promise.

Mécanisme D'action

The mechanism of action of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of peptides or other bioactive molecules. Its unique structure allows it to participate in specific binding interactions, influencing biological pathways and processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.

2-Amino-2-methyl-butyric acid: The non-esterified form, used in similar applications but with different reactivity.

2-Amino-3-methyl-butyric acid methyl ester hydrochloride: A structural isomer with distinct chemical and biological properties.

Uniqueness

®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interactions in biological systems. Its versatility as a building block in organic synthesis also sets it apart from similar compounds, making it a valuable tool in various fields of research.

Activité Biologique

(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride, also known as (R)-valine methyl ester hydrochloride, is a chiral amino acid derivative with significant potential in various biological applications. This compound's structural features and biological properties make it a subject of interest in medicinal chemistry, particularly in neurobiology and peptide synthesis.

- Molecular Formula : C₆H₁₄ClNO₂

- Molecular Weight : Approximately 167.63 g/mol

- Functional Groups : Contains an amino group and a carboxylic acid group, enhancing its reactivity and solubility in water due to its hydrochloride form.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Research indicates that it may influence neurotransmission and provide protective effects against neurodegenerative conditions. Key findings include:

- Neurotransmission Modulation : The compound has shown potential in modulating neurotransmitter release, which is crucial for maintaining neuronal health and function.

- Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties, making it a candidate for further research in epilepsy treatment .

Peptide Synthesis

This compound serves as a valuable building block for synthesizing peptides. Its chiral nature allows for the creation of diverse peptide structures with potential therapeutic applications. The synthesis of bioactive peptides using this compound has been explored, highlighting its versatility in drug development .

The exact mechanism of action of this compound remains largely undefined; however, it is believed to interact with various biochemical pathways:

- Protein Synthesis : As an amino acid derivative, it plays a role in protein synthesis, potentially influencing cellular functions and signaling pathways.

- Cellular Metabolism : The compound may affect metabolic processes through its involvement in amino acid metabolism and enzyme modulation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Valine | C₅H₁₁NO₂ | Naturally occurring amino acid; non-chiral |

| (S)-2-Amino-3-methyl-butyric acid | C₅H₁₁NO₂ | Different stereochemistry; potential for varied biological activity |

| 4-Aminobutanoic acid | C₄H₉NO₂ | Shorter carbon chain; different metabolic pathways |

| (R)-3-Amino-3-methylbutanoic acid | C₆H₁₃NO₂ | Similar structure; different functional groups |

This table illustrates how the chiral nature of this compound can significantly influence its biological activity compared to non-chiral counterparts.

Case Studies and Research Findings

- Neuroprotective Studies : A study focusing on the neuroprotective effects of this compound demonstrated significant improvements in neuronal survival under stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Peptide Synthesis Applications : Research has shown that this compound can be effectively utilized in synthesizing peptides that exhibit bioactive properties, paving the way for novel therapeutic agents .

- Metabolic Pathway Investigations : Ongoing studies are exploring the metabolic pathways involving this compound to elucidate its role in cellular metabolism and potential therapeutic applications .

Propriétés

IUPAC Name |

methyl (2R)-2-amino-2-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPPPARGXDTDEY-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.